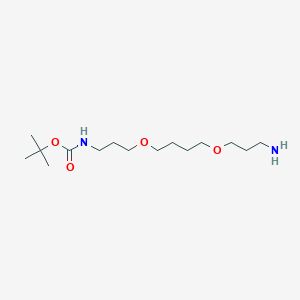
Boc-DODA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of this compound are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets, primarily amino groups. The Boc group in this compound is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Pharmacokinetics
Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .
Result of Action
The result of this compound’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Action Environment
For instance, the Boc group in this compound can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DODA typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile . The Boc group can be deprotected under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Boc-DODA undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal amine can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amides and imines.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are amides and imines, depending on the reactants used.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
Boc-DODA has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Fmoc-DODA: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a Boc group.
Cbz-DODA: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-DODA is unique due to its acid-labile Boc protecting group, which can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPMBHJVGMJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559547 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275823-77-3 |
Source


|
| Record name | tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)
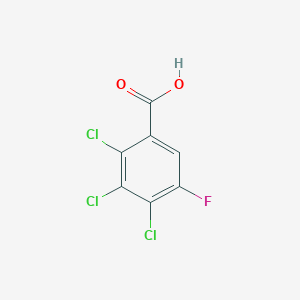
![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)
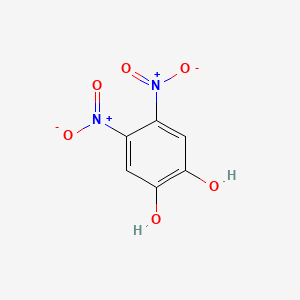

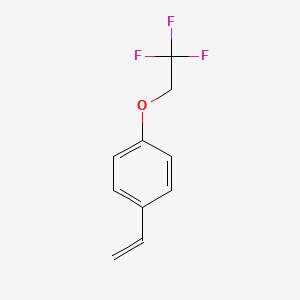
![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)
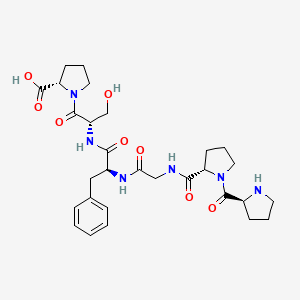
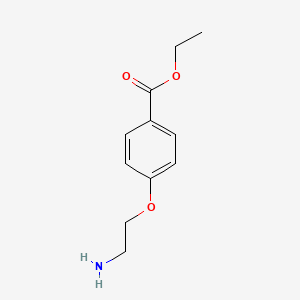
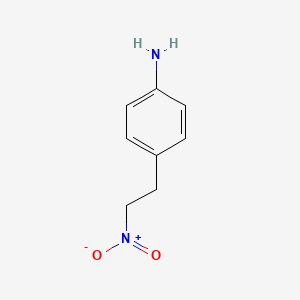
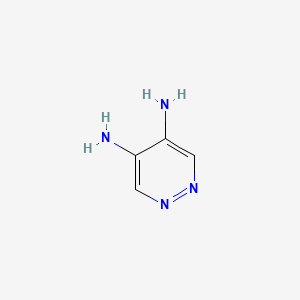
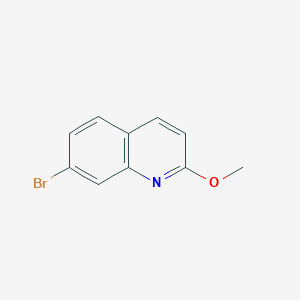
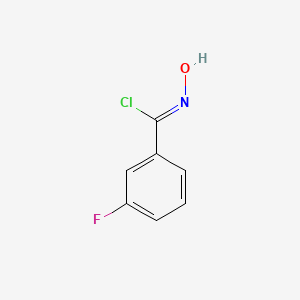
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)
